molecular formula C9H9ClN2S B8383929 2-Chloro-6-ethylaminobenzothiazole

2-Chloro-6-ethylaminobenzothiazole

Cat. No.: B8383929
M. Wt: 212.70 g/mol
InChI Key: MZQFEWXGQSITKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethylaminobenzothiazole is a benzothiazole derivative characterized by a chlorine substituent at position 2 and an ethylamino group (-NHCH₂CH₃) at position 6 of the benzothiazole scaffold. This analog has a molecular formula of C₇H₅ClN₂S, a molecular weight of 184.65 g/mol, and a melting point of 199–201°C .

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

2-chloro-N-ethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H9ClN2S/c1-2-11-6-3-4-7-8(5-6)13-9(10)12-7/h3-5,11H,2H2,1H3

InChI Key

MZQFEWXGQSITKS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)N=C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The ethylamino group in the target compound likely increases membrane permeability compared to 2-amino-6-chlorobenzothiazole or carboxylic acid derivatives .

Antibacterial Activity

Compounds such as 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (e.g., 5a-h in ) exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–32 µg/mL) but weaker effects on Gram-negative strains. The ethylamino group in this compound may improve penetration into bacterial membranes, though this requires empirical validation .

Antifungal and Other Activities

Notably, none of the azetidinone-linked benzothiazoles in showed antifungal activity, suggesting that specific substituents (e.g., carboxylic acid groups) may limit spectrum breadth. In contrast, 6-fluoro benzothiazole-pyrazole hybrids demonstrate anticonvulsant and antioxidant properties, highlighting the role of halogen and heterocyclic modifications .

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